Folic Acid

Description

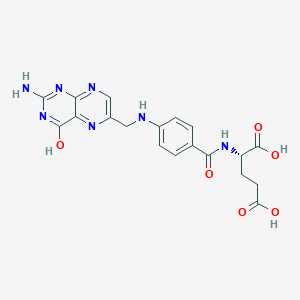

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPIULPVIDEAO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O6 | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36653-55-1 (mono-potassium salt), 6484-89-5 (mono-hydrochloride salt) | |

| Record name | Folic acid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022519 | |

| Record name | Folic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Folic acid appears as odorless orange-yellow needles or platelets. Darkens and chars from approximately 482 °F., Yellowish-orange solid; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Folic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Folic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Almost insoluble (NTP, 1992), Slightly sol in methanol, less in ethanol and butanol; insol in acetone, chloroform, ether, benzene; relatively sol in acetic acid, phenol, pyridine, and in soln of alkali hydroxides and carbonates. Soluble in hot dil HCl and H2SO4., In water, 1.6 mg/L at 25 °C; soluble up to about 1% in boiling water, 0.0016 mg/mL | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Folic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

6.2X10-20 mm Hg at 25 °C /Estimated/ | |

| Record name | FOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish-orange crystals; extremely thin platelets (elongated @ 2 ends) from hot water | |

CAS No. |

59-30-3 | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Folic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Folic acid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Folic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | folic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Glutamic acid, N-[4-[[(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Folic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Folic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Folic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935E97BOY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Folic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

482 °F (decomposes) (NTP, 1992), 250 °C | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Folic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Folic acid metabolic pathway in mammalian cells

An In-Depth Technical Guide to the Folic Acid Metabolic Pathway in Mammalian Cells

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a B vitamin, is a critical component of cellular metabolism in mammals. Its metabolic pathway is intricately linked to the synthesis of nucleotides, amino acids, and the universal methyl donor S-adenosylmethionine (SAM). This central role in biosynthesis and methylation makes the folate pathway a key target for therapeutic intervention, particularly in oncology and autoimmune diseases. This technical guide provides a comprehensive overview of the core this compound metabolic pathway, presenting quantitative data on key enzymes, detailed experimental protocols for assessing pathway activity, and visualizations of the interconnected metabolic and experimental workflows.

Introduction to the this compound Metabolic Pathway

Mammalian cells cannot synthesize folate de novo and therefore must obtain it from dietary sources.[1] this compound is the synthetic, oxidized form of folate used in supplements and fortified foods. Within the cell, this compound is reduced to its biologically active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[2][3] THF and its derivatives, collectively known as the folate pool, act as coenzymes in a series of one-carbon transfer reactions essential for cellular function.[4][5] These reactions are compartmentalized between the cytoplasm and mitochondria.[4]

The this compound metabolic pathway is intrinsically linked with what is known as one-carbon metabolism. This metabolic network is responsible for the transfer of one-carbon units in various oxidation states (formyl, methenyl, methylene, and methyl groups). These one-carbon units are crucial for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine (B1678525) nucleotide essential for DNA synthesis and repair.[3] Furthermore, the pathway is vital for the remethylation of homocysteine to methionine, the precursor of SAM.[5][6] SAM is the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids, playing a crucial role in epigenetic regulation and other cellular processes.[6][7]

Given its central role in cell proliferation, the this compound pathway is a major target for anticancer drugs.[3] Methotrexate, a potent inhibitor of DHFR, disrupts the regeneration of THF, leading to the depletion of downstream metabolites and subsequent inhibition of DNA synthesis and cell division.[2][3]

Core Metabolic Pathway

Cellular Uptake and Conversion of this compound to Tetrahydrofolate

This compound and its derivatives are transported into mammalian cells via three primary mechanisms: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs).[8][9] Once inside the cell, this compound is sequentially reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the NADPH-dependent enzyme dihydrofolate reductase (DHFR).[10][11]

One-Carbon Metabolism: The Folate and Methionine Cycles

THF serves as the acceptor of one-carbon units from various donors, primarily serine. The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the conversion of serine and THF to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1] This reaction occurs in both the cytoplasm (SHMT1) and mitochondria (SHMT2).[1]

5,10-CH2-THF is a central intermediate that can be directed into several pathways:

-

Thymidylate Synthesis: It is used as a one-carbon donor by thymidylate synthase (TS) to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[12]

-

Purine (B94841) Synthesis: It can be oxidized to 10-formyl-THF, which is required for two steps in the de novo purine biosynthesis pathway.[1]

-

Methionine Cycle: 5,10-CH2-THF can be irreversibly reduced to 5-methyltetrahydrofolate (5-MTHF) by methylenetetrahydrofolate reductase (MTHFR).[7] 5-MTHF then donates its methyl group to homocysteine in a vitamin B12-dependent reaction catalyzed by methionine synthase, regenerating methionine.[5] Methionine is subsequently converted to SAM.[6]

Polyglutamylation

For intracellular retention and optimal enzymatic activity, folates are converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS).[13] This process involves the addition of multiple glutamate (B1630785) residues to the folate molecule.[14]

Quantitative Data

The following tables summarize key quantitative data for enzymes and inhibitors within the this compound metabolic pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | Vmax | Cell/Tissue Source | Reference(s) |

| Dihydrofolate Reductase (DHFR) | Dihydrofolate | ~1 µM | - | Human | [15] |

| NADPH | ~4 µM | - | Human | [15] | |

| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-CH2-THF | 26 µM | - | Fibroblast | [16] |

| NADPH | 30 µM | - | Fibroblast | [16] | |

| Serine Hydroxymethyltransferase 1 (SHMT1) | L-Serine | 1.5 mM | - | Human (recombinant) | [1][17] |

| Tetrahydrofolate | 0.1 mM | - | Human (recombinant) | [1][17] | |

| Serine Hydroxymethyltransferase 2 (SHMT2) | L-Serine | 0.8 mM | - | Human (recombinant) | [1][17] |

| Tetrahydrofolate | 0.05 mM | - | Human (recombinant) | [1][17] | |

| Folylpolyglutamate Synthetase (FPGS) | Methotrexate | 30.3 µM | 612 pmol/h/mL | Human Erythrocytes | [18] |

| Tetrahydrofolate | 0.81 µM | - | Human (recombinant) | [9] | |

| L-glutamate | 201 µM | - | Human (recombinant) | [9] |

Table 2: Inhibitor Potency

| Inhibitor | Target Enzyme | IC50 | Cell Line/Source | Reference(s) |

| Methotrexate | Dihydrofolate Reductase (DHFR) | 0.12 ± 0.07 µM | Human DHFR (enzymatic assay) | [6][15] |

| Methotrexate | Dihydrofolate Reductase (DHFR) | 9.5 x 10⁻² µM | Daoy cells | [16] |

| Methotrexate | Dihydrofolate Reductase (DHFR) | 3.5 x 10⁻² µM | Saos-2 cells | [16] |

| Methotrexate | Dihydrofolate Reductase (DHFR) | 6.05 ± 0.81 nM | AGS cells | [13] |

| Methotrexate | Dihydrofolate Reductase (DHFR) | 13.56 ± 3.76 nM | HCT-116 cells | [13] |

Table 3: Intracellular Metabolite Concentrations

| Metabolite | Concentration Range | Cell/Tissue Source | Reference(s) |

| S-adenosylmethionine (SAM) | 85.5 ± 11.1 nmol/L | Human Plasma | [19] |

| S-adenosylhomocysteine (SAH) | 13.3 ± 5.0 nmol/L | Human Plasma | [19] |

| This compound (FA) | 0.010 - 0.205 ng/mg protein | Human Lymphoblastoid Cell Lines | [20] |

| 5-Methyltetrahydrofolate (5-MTHF) | 0.006 - 0.471 ng/mg protein | Human Lymphoblastoid Cell Lines | [20] |

| Homocysteine (Hcy) | 0.921 - 1.422 ng/mg protein | Human Lymphoblastoid Cell Lines | [20] |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is based on the DHFR-catalyzed oxidation of NADPH to NADP+, which leads to a decrease in absorbance at 340 nm.[10][21][22]

Materials:

-

96-well clear flat-bottom plate

-

Spectrophotometer (ELISA reader) capable of kinetic measurements at 340 nm

-

DHFR Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

DHFR Substrate (Dihydrothis compound) solution

-

NADPH solution

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Sample Preparation: a. Harvest cells (e.g., 1 x 10⁶ cells) and wash with ice-cold PBS. b. Lyse cells in 100 µL of ice-cold DHFR Assay Buffer or cell lysis buffer on ice for 10 minutes. c. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris. d. Collect the supernatant (cell lysate) and determine the protein concentration.

-

Assay Setup: a. Prepare a standard curve using known concentrations of NADPH. b. In a 96-well plate, add 5-50 µL of cell lysate to each well and adjust the final volume to 100 µL with DHFR Assay Buffer. c. Prepare a sample background control for each sample by adding the same amount of lysate but substituting the DHFR substrate with DHFR Assay Buffer in step 4. d. Include a positive control (recombinant DHFR) and a negative control (assay buffer only).

-

Reaction Initiation and Measurement: a. Add NADPH solution to all wells except the blank. b. Initiate the reaction by adding the DHFR substrate solution to all wells except the sample background controls. c. Immediately measure the absorbance at 340 nm in kinetic mode at room temperature, recording readings every 15-30 seconds for 10-20 minutes.

-

Data Analysis: a. Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the kinetic curve. b. Subtract the rate of the sample background control from the rate of the corresponding sample. c. Use the NADPH standard curve to convert the rate of absorbance change to the amount of NADPH consumed per minute. d. Normalize the DHFR activity to the protein concentration of the cell lysate (e.g., in nmol/min/mg protein).

MTHFR Activity Assay in Cell Lysates

This protocol provides a general workflow for determining MTHFR activity.[23]

Materials:

-

Cell culture of interest

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., containing protease inhibitors)

-

Reaction buffer (specific composition depends on the detection method)

-

Substrates: 5,10-methylenetetrahydrofolate and NADPH

-

Detection system (e.g., HPLC with fluorescence detection)

Procedure:

-

Cell Lysate Preparation: a. Harvest and wash cells with ice-cold PBS. b. Resuspend the cell pellet in lysis buffer and incubate on ice. c. Sonicate or use other methods to lyse the cells. d. Centrifuge to pellet debris and collect the supernatant. e. Determine the protein concentration of the lysate.

-

Enzymatic Reaction: a. Pre-warm the reaction buffer to 37°C. b. In a microcentrifuge tube, combine the cell lysate with the reaction buffer containing the substrates (5,10-methylenetetrahydrofolate and NADPH). c. Incubate at 37°C for a defined period (e.g., 30-60 minutes). d. Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Product Detection: a. Analyze the reaction mixture for the product, 5-methyltetrahydrofolate, using a suitable detection method such as HPLC with fluorescence detection.

-

Calculation of Activity: a. Quantify the amount of product formed based on a standard curve. b. Calculate the MTHFR activity and normalize it to the protein concentration and incubation time.

Quantification of Intracellular Folates by LC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of various folate species within cells.[7][20][24]

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Appropriate LC column (e.g., HILIC)

-

Extraction buffer (e.g., containing antioxidants like ascorbic acid)

-

Internal standards (stable isotope-labeled folate derivatives)

-

Solvents for mobile phase (e.g., acetonitrile, water, formic acid)

Procedure:

-

Sample Extraction: a. Harvest a known number of cells and wash with cold PBS. b. Rapidly quench metabolism (e.g., with cold methanol). c. Extract folates by adding extraction buffer containing internal standards. d. Lyse the cells (e.g., by sonication). e. Centrifuge to remove cell debris and collect the supernatant.

-

LC-MS/MS Analysis: a. Inject the extracted sample onto the LC-MS/MS system. b. Separate the different folate species using a suitable chromatographic gradient. c. Detect and quantify each folate species based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

-

Data Analysis: a. Generate standard curves for each folate species using known concentrations. b. Calculate the concentration of each folate in the sample by comparing its peak area to that of the corresponding internal standard and the standard curve. c. Normalize the folate concentrations to the cell number or total protein content.

Visualizations

This compound Metabolic Pathway

Caption: Core this compound metabolic pathway in mammalian cells.

Experimental Workflow for DHFR Activity Assay

Caption: Workflow for a colorimetric DHFR activity assay.

Interplay of Folate and Methionine Cycles

Caption: The intersection of the folate and methionine cycles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. assaygenie.com [assaygenie.com]

- 11. ars.usda.gov [ars.usda.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. e-crt.org [e-crt.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]

- 22. content.abcam.com [content.abcam.com]

- 23. benchchem.com [benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

The Central Role of Tetrahydrofolate Derivatives in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical functions of tetrahydrofolate (THF) and its derivatives. These essential coenzymes are pivotal in one-carbon metabolism, a complex network of interconnected pathways crucial for the biosynthesis of nucleotides and amino acids, as well as for cellular methylation events. Understanding these intricate processes is fundamental for research in cellular biology, oncology, and the development of novel therapeutics.

Introduction to Tetrahydrofolate and One-Carbon Metabolism

Tetrahydrofolate (THF), the biologically active form of folate (vitamin B9), functions as a carrier of one-carbon units at various oxidation states.[1][2] These one-carbon moieties, including methyl (-CH3), methylene (B1212753) (-CH2-), methenyl (-CH=), formyl (-CHO), and formimino (-CH=NH) groups, are indispensable for the synthesis of a wide array of vital biomolecules.[1][3] The network of reactions involving the transfer of these one-carbon units is collectively known as one-carbon metabolism.[4] This metabolic system is compartmentalized within the cell, with key reactions occurring in the cytoplasm, mitochondria, and nucleus.[5] Disruptions in folate metabolism have been implicated in numerous pathologies, including cancer, cardiovascular disease, and developmental anomalies, making the enzymes within this pathway significant targets for drug development.[5][6]

Core Biochemical Functions of Tetrahydrofolate Derivatives

The primary functions of THF derivatives can be categorized into three main areas: nucleotide biosynthesis, amino acid metabolism, and the methylation cycle.

Nucleotide Biosynthesis

THF derivatives are essential for the de novo synthesis of both purines (adenine and guanine) and the pyrimidine, thymine.

-

Purine (B94841) Synthesis: Two steps in the purine biosynthesis pathway are dependent on THF derivatives. N10-formyl-THF provides the formyl groups for the incorporation of carbons 2 and 8 into the purine ring of inosine (B1671953) monophosphate (IMP), the precursor for both AMP and GMP.[7][8]

-

Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis, is catalyzed by thymidylate synthase (TS).[9][10] This reaction utilizes N5,N10-methylene-THF as the one-carbon donor and results in the oxidation of THF to dihydrofolate (DHF).[10] The regeneration of THF from DHF is catalyzed by dihydrofolate reductase (DHFR), making DHFR a crucial enzyme for maintaining the cellular pool of reduced folates necessary for DNA replication.[11]

Amino Acid Metabolism

THF derivatives are intimately involved in the interconversion of several amino acids.

-

Serine and Glycine (B1666218) Interconversion: The reversible conversion of serine to glycine is catalyzed by serine hydroxymethyltransferase (SHMT).[12][13] This reaction is a major source of one-carbon units for the folate pool, generating N5,N10-methylene-THF from THF.

-

Methionine Synthesis: N5-methyl-THF is the primary methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase (also known as cobalamin-dependent methionine synthase). This reaction is a critical link between folate metabolism and the methylation cycle.

The Methylation Cycle

The methylation cycle is a series of reactions that produce S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[11] The cycle is dependent on a steady supply of methionine, which is regenerated from homocysteine in a reaction requiring N5-methyl-THF and vitamin B12. The enzyme methylenetetrahydrofolate reductase (MTHFR) plays a key role in this process by irreversibly converting N5,N10-methylene-THF to N5-methyl-THF, thereby committing the one-carbon unit to the methylation pathway.[6]

Quantitative Data on Key Enzymes in Folate Metabolism

The following tables summarize the kinetic parameters for several key enzymes involved in the metabolism of tetrahydrofolate derivatives. These values are essential for understanding the efficiency and regulation of these biochemical pathways and for the development of enzyme inhibitors.

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference(s) |

| Dihydrofolate Reductase (DHFR) | Streptococcus pneumoniae | Dihydrofolate | - | - | 31.5 | [1] |

| Drosophila melanogaster | Dihydrofolate | 0.3 | - | - | ||

| Drosophila melanogaster | NADPH | 5.2 | - | - | [4] | |

| Mycobacterium tuberculosis | Dihydrofolate | 1.6 ± 0.4 | - | 1.6 ± 0.1 | [3] | |

| Mycobacterium tuberculosis | NADPH | < 1 | - | - | [3] | |

| Methylenetetrahydrofolate Reductase (MTHFR) | Homo sapiens | 5,10-methylenetetrahydrofolate | 26 | - | - | |

| Homo sapiens | NADPH | 30 | - | - | ||

| Thymidylate Synthase (TS) | Escherichia coli (R126E mutant) | dUMP | (600-fold reduced) | - | (2000-fold reduced) | |

| Thymidylate synthetase | dUMP | 12 | - | - |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.

Experimental Protocols

Detailed methodologies for the characterization of key enzymes in folate metabolism are provided below. These protocols are intended to serve as a guide for researchers in the field.

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1]

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM DTT.

-

NADPH stock solution (10 mM in assay buffer).

-

DHF stock solution (10 mM in assay buffer).

-

Purified DHFR enzyme or cell/tissue lysate.

-

UV-transparent 96-well plate or quartz cuvettes.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture in a 96-well plate or cuvette containing assay buffer, 100 µM NADPH, and the enzyme sample.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before initiating the reaction.

-

Initiate the reaction by adding DHF to a final concentration of 100 µM.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 10-20 minutes.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

-

One unit of DHFR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Serine Hydroxymethyltransferase (SHMT) Activity Assay (Radioisotope-based)

Principle: This assay measures the conversion of L-[3-¹⁴C]serine to [¹⁴C]glycine and a one-carbon unit that is transferred to tetrahydrofolate. The radioactive product is separated from the substrate and quantified.

Materials:

-

Reaction Buffer: e.g., 50 mM phosphate (B84403) buffer, pH 7.5.

-

Tetrahydrofolate (THF) solution.

-

Pyridoxal 5'-phosphate (PLP).

-

L-serine.

-

L-[3-¹⁴C]serine (radiolabeled substrate).

-

Purified SHMT enzyme or cell extract.

-

Stopping solution: e.g., 1 M Na-acetate.

-

Formaldehyde (B43269) solution.

-

Dimedon solution.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare a reaction mixture containing reaction buffer, THF, PLP, L-serine, and L-[3-¹⁴C]serine.

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding the enzyme sample.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stopping solution, followed by formaldehyde and dimedon to trap the formaldehyde produced.

-

Quantify the radioactive product by liquid scintillation counting.

-

Calculate the enzyme activity based on the amount of radioactive product formed per unit time.

Thymidylate Synthase (TS) Activity Assay (Tritium-Release)

Principle: This assay measures the activity of thymidylate synthase by quantifying the release of tritium (B154650) (³H) into the aqueous solvent from [5-³H]deoxyuridine monophosphate ([5-³H]dUMP) during its conversion to dTMP.[1][2][7]

Materials:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM dithiothreitol (B142953) (DTT) and 20 mM MgCl₂.

-

[5-³H]dUMP (radiolabeled substrate).

-

N⁵,N¹⁰-methylenetetrahydrofolate (cofactor).

-

Purified TS enzyme or cell/tissue lysate.

-

Activated charcoal suspension to adsorb unreacted [5-³H]dUMP.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare a reaction mixture containing assay buffer, N⁵,N¹⁰-methylenetetrahydrofolate, and the enzyme sample in a microcentrifuge tube.

-

Initiate the reaction by adding [5-³H]dUMP.

-

Incubate the reaction at 37°C for a specific time period, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an activated charcoal suspension to bind the unreacted [5-³H]dUMP.

-

Centrifuge the tubes to pellet the charcoal.

-

Transfer a known volume of the supernatant, which contains the released ³H₂O, to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

A blank reaction without the enzyme or with a potent inhibitor (e.g., FdUMP) should be included to correct for non-enzymatic tritium release.[1]

-

Calculate the enzyme activity based on the amount of tritium released per unit of time and protein concentration.

Visualization of Key Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the core biochemical pathways involving tetrahydrofolate derivatives.

References

- 1. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Properties and Crystal Structure of Methylenetetrahydrofolate Reductase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. physical chemistry - Determine vmax and enzyme concentration (Michaelis–Menten) - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. cs.tufts.edu [cs.tufts.edu]

- 9. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Thymidylate synthetase catalyzed exchange of tritiumfrom [5-3H]-2'-deoxyuridylate for protons of water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

A Deep Dive into Folic Acid Transport: Mechanisms, Kinetics, and Experimental Approaches

A Technical Guide for Researchers and Drug Development Professionals

Folic acid, a vital B vitamin, is a linchpin in a multitude of critical cellular processes, including nucleotide synthesis, DNA repair, and methylation reactions. Its transport across cell membranes is a tightly regulated process, orchestrated by a trio of distinct protein-mediated systems. Understanding the nuances of these transport mechanisms is paramount for researchers in cellular biology and professionals in drug development, as they represent key targets for both therapeutic intervention and targeted drug delivery. This in-depth technical guide elucidates the core mechanisms of this compound transport, presents key quantitative data, details relevant experimental protocols, and provides visual representations of these complex processes.

The Three Pillars of Folate Transport

Mammalian cells have evolved three primary systems to facilitate the uptake of folates: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and the Folate Receptors (FRs). Each of these transporters possesses unique characteristics in terms of their mechanism, substrate specificity, tissue distribution, and optimal pH, reflecting their distinct physiological roles.[1][2][3]

Reduced Folate Carrier (RFC)

The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is the primary transport system for delivering folates to most mammalian cells and tissues from the systemic circulation.[4][5][6] Functioning as a bidirectional anion exchanger, RFC operates optimally at a physiological pH of 7.4.[3][4][7] It exhibits a higher affinity for reduced folates, such as 5-methyltetrahydrofolate (5-methyl-THF), the main circulating form of folate, compared to the oxidized form, this compound.[3] The transport process is energy-dependent and driven by the transmembrane gradient of organic phosphates, leading to the uphill transport of folates into the cell.[7][8]

Proton-Coupled Folate Transporter (PCFT)

The Proton-Coupled Folate Transporter (PCFT), or SLC46A1, is a more recently discovered carrier that plays a crucial role in the intestinal absorption of dietary folates and their transport across the choroid plexus into the central nervous system.[9][10][11][12] As its name suggests, PCFT is a proton-folate symporter, harnessing the energy from the proton gradient to drive folate uptake.[11][12][13] This mechanism allows it to function optimally in acidic environments, with a maximal transport rate observed at a pH of 5.5.[13] Unlike RFC, PCFT shows a similar affinity for both reduced folates and this compound.[3]

Folate Receptors (FRs)

Folate Receptors (FRs) are high-affinity folate-binding proteins anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor.[7][14][15] Three main isoforms have been identified: FRα, FRβ, and FRγ. FRα and FRβ are membrane-bound and mediate folate uptake through receptor-mediated endocytosis, while FRγ is a secreted form.[1][7] This process begins with the binding of folate to the receptor, followed by the invagination of the cell membrane to form an endosome.[1][14] The endosome is then acidified, leading to the dissociation of folate from the receptor, which is subsequently recycled back to the cell surface.[1] FRs exhibit a particularly high affinity for this compound, in the nanomolar range.[1]

Quantitative Data on Folate Transport

The following tables summarize the key quantitative parameters for each of the three major this compound transport mechanisms, providing a basis for comparative analysis.

Table 1: Kinetic Parameters of Folate Transporters

| Transporter | Substrate | Km / Kt (μM) | Optimal pH | Vmax (pmol/mg protein/min) |

| Reduced Folate Carrier (RFC) | Methotrexate (B535133) | 1 - 5[5] | 7.4[4][7] | Data not consistently reported |

| This compound | ~200[3] | 7.4[4][7] | Data not consistently reported | |

| Proton-Coupled Folate Transporter (PCFT) | This compound | 0.5 - 0.8 (at pH 5.5)[3] | 5.5[13] | Data varies with cell type and expression levels |

| 5-Methyl-THF | 0.5 - 0.8 (at pH 5.5)[3] | 5.5[13] | Data varies with cell type and expression levels | |

| Methotrexate | ~1.21 (in rat small intestine)[16] | 5.5[13] | ~0.463 (nmol/min in rat small intestine)[16] |

Table 2: Binding Affinities of Folate Receptors

| Receptor | Ligand | Kd / Kb (nM) |

| Folate Receptor α (FRα) | This compound | 1 - 10[1][7] |

| 5-Methyl-THF | Slightly lower than this compound[1] | |

| Folate Receptor β (FRβ) | This compound | 1 - 10[7] |

| 5-Methyl-THF | ~50-fold lower than this compound[1] |

Experimental Protocols for Studying Folate Transport

A variety of experimental techniques are employed to characterize the mechanisms and kinetics of this compound transport. Below are detailed methodologies for key assays.

Radiolabeled Folate Uptake Assay

This assay directly measures the transport of folate or its analogs into cells.

Objective: To quantify the rate of uptake of a radiolabeled folate substrate by a specific transporter.

Materials:

-

Cultured cells expressing the transporter of interest (e.g., HeLa, KB, or engineered cell lines).

-

Radiolabeled substrate (e.g., [3H]-methotrexate, [3H]-folic acid).

-

Uptake buffer with varying pH values (e.g., pH 5.5 for PCFT, pH 7.4 for RFC).

-

Ice-cold phosphate-buffered saline (PBS).

-

Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).

-

Scintillation cocktail and scintillation counter.

-

Unlabeled folate or specific inhibitor for competition studies.

Procedure:

-

Seed cells in 12-well or 24-well plates and grow to confluence.[17][18]

-

Wash the cells twice with the appropriate pre-warmed uptake buffer.

-

Initiate the uptake by adding the uptake buffer containing the radiolabeled substrate at a known concentration. For competition assays, include a high concentration of unlabeled folate or a specific inhibitor.[17][18]

-

Incubate the cells at 37°C for a specific time course (e.g., 1, 5, 10, 20 minutes).

-

Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

-

Lyse the cells by adding the cell lysis buffer and incubating for at least 30 minutes.

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysate from a parallel well using a standard protein assay (e.g., BCA assay).

-

Calculate the uptake rate as pmol of substrate per mg of protein per minute.

Workflow for Radiolabeled Folate Uptake Assay

Competitive Binding Assay

This assay is used to determine the binding affinity of unlabeled compounds to folate receptors.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of a test compound for a folate receptor.

Materials:

-

Cell membranes or purified folate receptors.

-

Radiolabeled folate (e.g., [3H]-folic acid).

-

A series of concentrations of the unlabeled test compound.

-

Binding buffer.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate a fixed amount of cell membranes or purified receptor with a constant, low concentration of radiolabeled folate and varying concentrations of the unlabeled competitor.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters will retain the receptor-ligand complexes.

-

Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Competitive Binding Assay

Cell Proliferation (MTT) Assay

This assay assesses the effect of folate or antifolates on cell viability and growth.

Objective: To determine the concentration at which a folate analog inhibits cell proliferation by 50% (IC50).

Materials:

-

Cultured cells.

-

96-well microtiter plates.

-

Cell culture medium with varying concentrations of the test compound (e.g., methotrexate).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Procedure:

-

Seed cells at a low density in a 96-well plate and allow them to attach overnight.

-

Replace the medium with fresh medium containing a serial dilution of the test compound. Include a control group with no compound.

-

Incubate the cells for a period that allows for several cell divisions (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Plot the percentage of cell viability (relative to the control) against the logarithm of the compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

Workflow for MTT Cell Proliferation Assay

Visualizing Folate Transport Mechanisms

The following diagrams, generated using the DOT language, illustrate the key steps in each of the three this compound transport pathways.

Reduced Folate Carrier (RFC) Mechanism

Proton-Coupled Folate Transporter (PCFT) Mechanism

Folate Receptor (FR) Mediated Endocytosis

Conclusion

The transport of this compound into cells is a complex and multifaceted process, critical for cellular homeostasis and a key consideration in pharmacology. The Reduced Folate Carrier, the Proton-Coupled Folate Transporter, and the Folate Receptors each provide a distinct avenue for folate uptake, with unique kinetic properties and physiological roles. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for the development of novel therapeutic strategies that target folate-dependent pathways and for the design of folate-targeted drug delivery systems. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals dedicated to advancing this important field.

References

- 1. autism.fratnow.com [autism.fratnow.com]

- 2. Mechanisms of membrane transport of folates into cells and across epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. autism.fratnow.com [autism.fratnow.com]

- 4. The Major Facilitative Folate Transporters Solute Carrier 19A1 and Solute Carrier 46A1: Biology and Role in Antifolate Chemotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biology of the Major Facilitative Folate Transporters SLC19A1 and SLC46A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reduced folate carrier family - Wikipedia [en.wikipedia.org]

- 9. The proton-coupled folate transporter (PCFT-SLC46A1) and the syndrome of systemic and cerebral folate deficiency of infancy: Hereditary folate malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The proton-coupled folate transporter: physiological and pharmacological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biology and therapeutic applications of the proton-coupled folate transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The proton-coupled folate transporter (PCFT-SLC46A1) and the syndrome of systemic and cerebral folate deficiency of infancy: Hereditary folate malabsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The human proton-coupled folate transporter: Biology and therapeutic applications to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Folate receptor endocytosis and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Competitive inhibition between this compound and methotrexate for transport carrier in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of a PET Radiotracer for Imaging of the Folate Receptor-α: A Potential Tool to Select Patients for Targeted Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jnm.snmjournals.org [jnm.snmjournals.org]

Genetic Polymorphisms in Folic Acid Metabolism: A Technical Guide

Abstract

Folic acid (Vitamin B9) is a crucial water-soluble vitamin essential for a myriad of biological processes, including nucleotide synthesis, DNA repair, and methylation reactions. The intricate metabolic pathway that converts dietary folates into their biologically active forms is governed by a series of enzymes. Genetic polymorphisms within the genes encoding these enzymes can significantly alter their activity, leading to variations in folate status, elevated homocysteine levels, and an increased risk for various pathologies, including cardiovascular disease and neural tube defects. Furthermore, these genetic variants can substantially influence the efficacy and toxicity of drugs that interfere with folate metabolism, such as the chemotherapeutic agent methotrexate (B535133). This technical guide provides an in-depth overview of the core genetic polymorphisms affecting this compound metabolism, focusing on their molecular consequences, clinical significance, and the experimental methodologies used for their characterization.

Core Enzymes and Key Polymorphisms in Folate Metabolism

The folate metabolic pathway is a complex, interconnected network. Key enzymes whose genetic variations are of high clinical and research interest include Methylenetetrahydrofolate Reductase (MTHFR), Methionine Synthase (MTR), Methionine Synthase Reductase (MTRR), Dihydrofolate Reductase (DHFR), and the Reduced Folate Carrier 1 (RFC1).

Methylenetetrahydrofolate Reductase (MTHFR)

MTHFR is a critical enzyme that catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This is the primary circulating form of folate and is essential for the remethylation of homocysteine to methionine. Two common polymorphisms, C677T and A1298C, are known to reduce MTHFR enzyme activity.

-

C677T (rs1801133): A C-to-T substitution at nucleotide 677 results in an alanine-to-valine substitution (Ala222Val). This change produces a thermolabile variant of the enzyme with significantly reduced activity.[1] Individuals with the homozygous TT genotype exhibit only 30% of the enzyme activity compared to the wild type, while heterozygotes (CT) have approximately 60% activity.[1]

-

A1298C (rs1801131): An A-to-C transversion at nucleotide 1298 leads to a glutamate-to-alanine substitution (Glu429Ala) in the regulatory domain of the enzyme.[2] This polymorphism results in a more modest decrease in enzyme activity, with the homozygous CC genotype retaining about 60% of wild-type activity.[2]

-

Compound Heterozygosity (C677T and A1298C): Individuals carrying one copy of each variant (compound heterozygous) exhibit a 45-55% decrease in MTHFR activity, which can lead to a biochemical profile similar to that of C677T homozygotes, including elevated homocysteine levels.[2][3]

Methionine Synthase (MTR) and Methionine Synthase Reductase (MTRR)

MTR, a vitamin B12-dependent enzyme, catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, thereby regenerating tetrahydrofolate and forming methionine.[4][5] MTRR is responsible for maintaining the active state of MTR.[6][7]

-

MTR A2756G (rs1805087): This polymorphism results in an aspartate-to-glycine substitution (Asp919Gly).[5] Studies have linked this variant to altered plasma homocysteine concentrations, although reports on the specific effect of the G allele are inconsistent.[4][8][9]

-

MTRR A66G (rs1801394): This common polymorphism leads to an isoleucine-to-methionine substitution (Ile22Met).[7] It is thought to diminish the enzyme's ability to maintain MTR in its active state, potentially leading to an increase in plasma homocysteine levels.[6][8]

Dihydrofolate Reductase (DHFR)

DHFR is a key enzyme that reduces dihydrofolate (DHF) to the biologically active tetrahydrofolate (THF).[10] It is also the enzyme responsible for the initial reduction of synthetic this compound, a process that is notably slow in humans.[11]

-

19-bp Deletion (rs70991108): A 19-base pair deletion polymorphism within intron 1 has been associated with altered DHFR function.[12][13] While some studies suggest the deletion increases gene expression, it has also been paradoxically associated with increased levels of unmetabolized this compound in the plasma and lower red blood cell folate concentrations, indicating impaired folate assimilation.[14][15]

Reduced Folate Carrier 1 (RFC1)

RFC1, encoded by the SLC19A1 gene, is the primary transporter responsible for mediating the uptake of folates into mammalian cells from circulation.[16][17][18]

-

G80A (rs1051266): This polymorphism in the coding region results in a substitution of arginine to histidine at codon 27 (Arg27His).[19][20] It has been investigated for its potential to influence folate transport efficiency, thereby affecting intracellular folate concentrations and homocysteine levels.[21]

Quantitative Impact of Key Polymorphisms

The functional consequences of these polymorphisms have been quantified in numerous studies. The following tables summarize these effects on enzyme activity and key biomarkers.

Table 1: Impact of MTHFR Polymorphisms on Enzyme Activity

| Gene | Polymorphism | Genotype | Approximate Remaining Enzyme Activity (%) | Reference(s) |

| MTHFR | C677T | CT (Heterozygous) | 60 - 65% | [1] |

| TT (Homozygous) | 30 - 35% | [1] | ||

| MTHFR | A1298C | AC (Heterozygous) | ~80% | [3] |

| CC (Homozygous) | ~60% | [2] | ||

| MTHFR | Compound | C677T (CT) + A1298C (AC) | 45 - 55% | [2][3] |

Table 2: Association of Polymorphisms with Plasma Homocysteine and Folate Levels

| Gene | Polymorphism | Genotype(s) | Observed Effect on Biomarkers | Reference(s) |

| MTHFR | C677T | TT | Significantly higher plasma homocysteine, especially with low folate status. | [4][22] |

| MTR | A2756G | AG/GG | Associated with moderately increased homocysteine levels. | [8][9][23] |

| MTRR | A66G | AG/GG | Associated with elevated plasma homocysteine. | [6][8] |

| DHFR | 19-bp Deletion | del/del | Associated with increased unmetabolized this compound in plasma and lower red blood cell folate. | [14][15] |

| RFC1 | G80A | AA/GA | Associated with variations in red blood cell folate concentrations. | [21][24] |

Signaling Pathways and Logical Diagrams

Visualization of the metabolic pathways and experimental workflows is crucial for understanding the interplay of these genetic factors.

Caption: Core pathways of folate and methionine metabolism.

Caption: General workflow for PCR-RFLP genotyping.

Experimental Protocols

Detailed and robust methodologies are essential for accurately studying genetic polymorphisms and their functional consequences.

Protocol: Genotyping of MTHFR C677T by PCR-RFLP

This protocol describes a common method for identifying the C677T polymorphism using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).[25]

1. DNA Extraction:

-

Genomic DNA is extracted from whole blood or saliva samples using a commercially available kit (e.g., Qiagen QIAamp DNA Blood Mini Kit) according to the manufacturer's instructions.

-

DNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop).

2. PCR Amplification:

-

Primer Sequences:

-

Forward Primer: 5'-TGA AGG AGA AGG TGT CTG CGG GA-3'

-

Reverse Primer: 5'-AGG ACG GTG CGG TGA GAG TG-3'

-

-

PCR Reaction Mix (25 µL total volume):

-

10x PCR Buffer: 2.5 µL

-

dNTP Mix (10 mM): 0.5 µL

-

Forward Primer (10 µM): 1.0 µL

-

Reverse Primer (10 µM): 1.0 µL

-

Taq DNA Polymerase (5 U/µL): 0.25 µL

-

Genomic DNA (50 ng/µL): 2.0 µL

-

Nuclease-Free Water: 17.75 µL

-

-

Thermal Cycling Conditions:

-

Initial Denaturation: 95°C for 5 minutes

-

35 Cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 62°C for 30 seconds

-

Extension: 72°C for 30 seconds

-

-

Final Extension: 72°C for 7 minutes

-

-

The amplification yields a 198-bp product.

3. Restriction Enzyme Digestion:

-

The restriction enzyme HinfI recognizes the sequence G|ANTC. The C-to-T substitution at position 677 creates a HinfI recognition site.

-

Digestion Mix:

-

PCR Product: 10 µL

-

10x Restriction Buffer: 2 µL

-

HinfI Enzyme (10 U/µL): 1 µL

-

Nuclease-Free Water: 7 µL

-

-

Incubate the mixture at 37°C for 3-4 hours.

4. Gel Electrophoresis and Genotype Interpretation:

-

The digested products are separated on a 3% agarose (B213101) gel stained with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe).

-

Interpretation of Bands:

-

Wild Type (CC): One uncut band at 198 bp.

-

Heterozygous (CT): Three bands at 198 bp, 175 bp, and 23 bp (the 23 bp band may be faint or run off the gel).

-

Homozygous Mutant (TT): Two bands at 175 bp and 23 bp.

-

Protocol: Dihydrofolate Reductase (DHFR) Enzyme Activity Assay

This protocol outlines a general spectrophotometric method for measuring DHFR activity by monitoring the oxidation of its cofactor, NADPH.[26][27]

1. Sample Preparation:

-

Prepare cell lysates or tissue homogenates in a suitable lysis buffer (e.g., Tris-HCl buffer, pH 7.5, containing protease inhibitors).

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).

2. Assay Principle:

-

DHFR catalyzes the reaction: Dihydrofolate + NADPH + H⁺ → Tetrahydrofolate + NADP⁺.

-

The activity of the enzyme is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

3. Reaction Mixture (in a quartz cuvette):

-

Potassium Phosphate Buffer (100 mM, pH 7.0)

-

NADPH (e.g., 100 µM final concentration)

-

Dihydrofolate (DHF) (e.g., 50 µM final concentration)

-

Cell lysate/protein sample (e.g., 50-100 µg total protein)

4. Measurement Procedure:

-

Pre-warm the buffer and substrates to the desired reaction temperature (e.g., 37°C).

-

In the cuvette, combine the buffer, NADPH, and the protein sample.

-

Initiate the reaction by adding DHF.

-

Immediately place the cuvette in a temperature-controlled spectrophotometer and monitor the change in absorbance at 340 nm over a period of 5-10 minutes.

5. Calculation of Enzyme Activity:

-

Calculate the rate of change in absorbance per minute (ΔA340/min).

-

Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADPH at 340 nm (ε = 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change into the rate of NADPH consumed.

-

Enzyme activity is typically expressed as nmol of NADPH oxidized per minute per milligram of protein (nmol/min/mg).

Implications for Drug Development and Clinical Research

The study of polymorphisms in folate metabolism has profound implications for pharmacogenomics and personalized medicine.

-

Methotrexate (MTX) Therapy: MTX is an antifolate drug that inhibits DHFR.[28] Polymorphisms in MTHFR and RFC1 can influence both the efficacy and toxicity of MTX. For instance, the MTHFR C677T polymorphism has been associated with an increased risk of MTX-induced toxicities, such as hepatotoxicity and mucositis, in patients undergoing chemotherapy for conditions like acute lymphoblastic leukemia and osteosarcoma.[[“]][30][31] Genotyping patients for these variants may allow for personalized dosing strategies to maximize therapeutic benefit while minimizing adverse reactions.[32]

-

Nutritional Science: Understanding an individual's genetic predisposition to impaired folate metabolism can inform dietary recommendations. Individuals with reduced MTHFR activity may benefit from higher folate intake or supplementation with the active form, L-methylfolate, to bypass the enzymatic block.

-

Disease Risk Stratification: These polymorphisms are investigated as risk factors for a multitude of conditions. While associations are often complex and multifactorial, they contribute to risk models for neural tube defects, cardiovascular disease, and certain cancers.[7][19]

Conclusion

Genetic polymorphisms in key enzymes of the folate metabolic pathway are prevalent and have demonstrable functional consequences. Variants in MTHFR, MTR, MTRR, DHFR, and RFC1 can alter enzyme activity and transport efficiency, leading to measurable changes in biomarkers and influencing disease susceptibility and drug response. For researchers and drug development professionals, a thorough understanding of these genetic factors is essential. The application of robust experimental methodologies, such as PCR-RFLP for genotyping and enzymatic assays for functional characterization, provides the data necessary to advance the fields of pharmacogenomics, clinical diagnostics, and personalized nutrition. Continued research into the complex interplay between these polymorphisms, environmental factors, and clinical outcomes will further refine our ability to predict risk and optimize therapeutic strategies.

References

- 1. MTHFR A1298C and C677T gene polymorphisms and susceptibility to chronic myeloid leukemia in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The combined effect of MTHFR C677T and A1298C polymorphisms on the risk of digestive system cancer among a hypertensive population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genomind.com [genomind.com]

- 4. MTHFR C677T and MTR A2756G polymorphisms and the homocysteine lowering efficacy of different doses of this compound in hypertensive Chinese adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Are polymorphisms in MTRR A66G and MTHFR C677T genes associated with congenital heart diseases in Iranian population? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Association of MTRR A66G polymorphism with cancer susceptibility: Evidence from 85 studies [jcancer.org]

- 8. Influence of methionine synthase (A2756G) and methionine synthase reductase (A66G) polymorphisms on plasma homocysteine levels and relation to risk of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. pnas.org [pnas.org]

- 13. 19-base pair deletion polymorphism of the dihydrofolate reductase (DHFR) gene: maternal risk of Down syndrome and folate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A 19-Base Pair Deletion Polymorphism in Dihydrofolate Reductase Is Associated with Increased Unmetabolized this compound in Plasma and Decreased Red Blood Cell Folate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A 19-base pair deletion polymorphism in dihydrofolate reductase is associated with increased unmetabolized this compound in plasma and decreased red blood cell folate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. autism.fratnow.com [autism.fratnow.com]

- 17. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biology of the Major Facilitative Folate Transporters SLC19A1 and SLC46A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The association between RFC1 G80A polymorphism and cancer susceptibility: Evidence from 33 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. The reduced folate carrier (SLC19A1) c.80G>A polymorphism is associated with red cell folate concentrations among women - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dietvsdisease.org [dietvsdisease.org]

- 23. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 24. The reduced folate carrier (SLC19A1) c.80G>A polymorphism is associated with red cell folate concentrations among women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Detection of MTHFR polymorphisms [bio-protocol.org]

- 26. Folate Metabolism Analysis - Creative Proteomics [creative-proteomics.com]

- 27. Enzyme activity assays | Abcam [abcam.com]

- 28. Relationship between methylenetetrahydrofolate reductase gene polymorphisms and methotrexate drug metabolism and toxicity - Tan - Translational Pediatrics [tp.amegroups.org]

- 29. consensus.app [consensus.app]

- 30. Relationship between methylenetetrahydrofolate reductase gene polymorphisms and methotrexate drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | MTHFR Polymorphism Is Associated With Severe Methotrexate-Induced Toxicity in Osteosarcoma Treatment [frontiersin.org]

- 32. researchgate.net [researchgate.net]

The Impact of Folic Acid on Epigenetic Modifications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Folic acid, a synthetic form of the B vitamin folate, is a critical player in one-carbon metabolism, a network of biochemical pathways essential for the synthesis of nucleotides and the universal methyl donor, S-adenosylmethionine (SAM). Through its role in providing methyl groups, this compound exerts a profound influence on epigenetic modifications, including DNA methylation, histone modifications, and the expression of non-coding RNAs. These epigenetic alterations, which regulate gene expression without changing the underlying DNA sequence, are fundamental to normal development and are increasingly implicated in the pathogenesis of various diseases, including cancer and neurological disorders. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound impacts the epigenome, summarizes key quantitative findings from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core biological pathways involved. Understanding this intricate relationship is paramount for researchers and professionals in drug development seeking to leverage nutritional interventions or develop novel therapeutic strategies targeting epigenetic pathways.

This compound and the One-Carbon Metabolism Pathway: The Source of Epigenetic Control

This compound's influence on epigenetics is primarily mediated through its central role in the one-carbon metabolism pathway. This intricate network of reactions is responsible for the transfer of one-carbon units, which are essential for various cellular processes, including the methylation of DNA and histones.